

1-Bromo-1-cyclohexene chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-1-cyclohexene**

Cat. No.: **B1297817**

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-1-cyclohexene**

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-1-cyclohexene**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes a representative synthetic pathway.

Core Chemical and Physical Properties

1-Bromo-1-cyclohexene is a halogenated cycloalkene with the chemical formula C₆H₉Br.^[1] Its structure consists of a six-membered carbon ring with one double bond, where a bromine atom is attached to one of the sp²-hybridized carbons of that double bond.^[1] This compound is classified as a vinylic halide, which significantly influences its chemical reactivity.^{[1][2]}

Physical Properties

The physical characteristics of **1-Bromo-1-cyclohexene** are summarized in the table below. The data indicates it is a colorless to light yellow liquid under standard conditions.^[3] For long-term storage, it should be kept in a dry, sealed container in a freezer at temperatures below -20°C.^[3]

Property	Value	Reference
Molecular Formula	C ₆ H ₉ Br	[1] [4] [5]
Molecular Weight	161.04 g/mol	[1] [4] [5]
CAS Number	2044-08-8	[1] [4] [5]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	165.2 ± 19.0 °C at 760 mmHg	[1]
~155.42°C (estimate)	[3]	
Density	1.4 ± 0.1 g/cm ³	[1]
1.3901 g/cm ³	[3]	
Refractive Index	1.5134	[3]
LogP (Octanol/Water)	2.839 (Crippen Calculated)	[6]
Water Solubility (logS)	-3.01 (Crippen Calculated)	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of **1-Bromo-1-cyclohexene**.

Technique	Data	Reference
¹ H NMR	The vinyl proton (H2), adjacent to the bromine atom, is the most deshielded, appearing at approximately 6.1 ppm as a triplet with a coupling constant of 4.0 Hz. Other proton signals appear as multiplets between 1.6 and 2.3 ppm.	[1]
Mass Spectrometry	Electron ionization mass spectrum data is available.	[5][7]
Gas Chromatography	Retention index data is available.	[4][6]

Chemical Reactivity and Transformations

The chemical behavior of **1-Bromo-1-cyclohexene** is dominated by the interplay between the carbon-carbon double bond and the vinylic carbon-bromine bond.[1]

- Nucleophilic Substitution: As a vinylic halide, **1-Bromo-1-cyclohexene** is generally unreactive towards classical S_n1 and S_n2 nucleophilic substitution reactions.[2] This is due to the high strength of the C-Br bond and the instability of the potential vinylic carbocation intermediate that would be formed in an S_n1 pathway.[2]
- Elimination Reactions: Under treatment with a strong, non-nucleophilic base, **1-Bromo-1-cyclohexene** can undergo an elimination reaction to form the highly strained and reactive intermediate, 1,2-cyclohexadiene.[2]
- Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to functionalize **1-Bromo-1-cyclohexene**, making it a useful intermediate in organic synthesis. [2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-1-cyclohexene** was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for the synthesis of vinyl bromides is through the elimination of HBr from a dibromide or the reaction of a ketone with a brominating agent. A general workflow for a hypothetical synthesis and subsequent characterization is presented below.

Hypothetical Synthesis of 1-Bromo-1-cyclohexene from Cyclohexanone

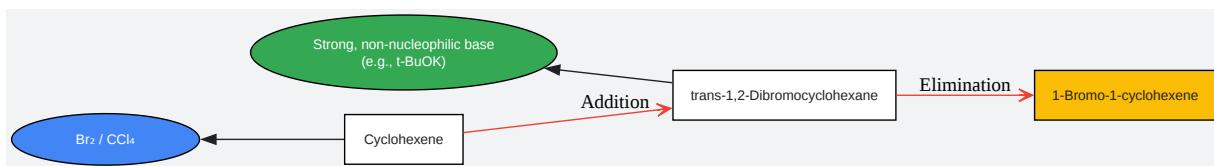
This protocol is a generalized procedure and may require optimization.

Materials:

- Cyclohexanone
- Phosphorus pentabromide (PBr_5) or another suitable brominating agent
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)
- Saturated sodium bicarbonate solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a round-bottom flask under an inert atmosphere, add cyclohexanone and the anhydrous solvent.
- Cool the mixture in an ice bath.
- Slowly add the brominating agent (e.g., PBr_5) portion-wise, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).


- Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel or by distillation.

Characterization Workflow

Caption: General workflow for the purification and characterization of **1-Bromo-1-cyclohexene**.

Synthetic Pathway Visualization

The following diagram illustrates a plausible synthetic pathway for **1-Bromo-1-cyclohexene** starting from cyclohexene. This pathway involves the bromination of cyclohexene to form trans-1,2-dibromocyclohexane, followed by an elimination reaction to yield the final product.

[Click to download full resolution via product page](#)

Caption: A two-step synthesis of **1-Bromo-1-cyclohexene** from cyclohexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-1-cyclohexene | 2044-08-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromocyclohex-1-ene | 2044-08-8 [chemicalbook.com]
- 4. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexene, 1-bromo- [webbook.nist.gov]
- 6. Cyclohexene, 1-bromo- (CAS 2044-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Cyclohexene, 1-bromo- [webbook.nist.gov]
- To cite this document: BenchChem. [1-Bromo-1-cyclohexene chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297817#1-bromo-1-cyclohexene-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1297817#1-bromo-1-cyclohexene-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com